molecular formula C24H29FN4O5 B2457505 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 896361-09-4

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2457505
CAS No.: 896361-09-4
M. Wt: 472.517
InChI Key: JDEUEQNIHSBUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O5 and its molecular weight is 472.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O5/c25-18-3-5-19(6-4-18)28-9-11-29(12-10-28)20(15-27-24(32)23(31)26-8-1-13-30)17-2-7-21-22(14-17)34-16-33-21/h2-7,14,20,30H,1,8-13,15-16H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUEQNIHSBUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCO)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is recognized for its presence in various bioactive compounds. The structure can be represented as follows:

C25H31FN4O5\text{C}_{25}\text{H}_{31}\text{F}\text{N}_{4}\text{O}_{5}

Structural Formula

ComponentDescription
Benzo[d][1,3]dioxole A bicyclic structure contributing to the compound's biological activity.
Piperazine Ring Enhances the interaction with biological targets.
Hydroxypropyl Group May influence solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. A study tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that specific derivatives of oxalamide compounds demonstrated potent antibacterial effects due to their structural characteristics, including hydrophobic groups that enhance membrane permeability .

Anticancer Potential

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, a related compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against Bacillus subtilis and Pseudomonas fluorescens.
    • Method : Cup plate diffusion method.
    • Findings : Compounds with bulky hydrophobic groups showed significant inhibition zones compared to control substances .
  • Anticancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay to measure cell viability.
    • Results : A derivative exhibited over 70% reduction in cell viability at concentrations of 50 µM after 48 hours .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide?

  • Methodological Answer : The synthesis requires multi-step protocols with controlled reaction parameters. Key steps include:

  • Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane under inert atmospheres to minimize hydrolysis .
  • Temperature control : Maintain reflux conditions (e.g., 60–80°C) to activate intermediates while avoiding decomposition .
  • Catalyst optimization : Employ bases like triethylamine or DMAP (4-dimethylaminopyridine) to enhance reaction rates and selectivity .
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. What purification strategies are effective for isolating this compound with high purity?

  • Methodological Answer :

  • Recrystallization : Use solvent pairs like ethanol/water or ethyl acetate/hexane to remove impurities via differential solubility .
  • Column chromatography : Optimize mobile phases (e.g., gradient elution with hexane:ethyl acetate) based on polarity differences .
  • HPLC : For final purification, employ reverse-phase HPLC with acetonitrile/water gradients to achieve >95% purity .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., oxalamide carbonyls at ~165–170 ppm) .
  • X-ray crystallography : Resolve the 3D conformation to confirm stereochemistry and intermolecular interactions .
  • Mass spectrometry : Use HRMS (high-resolution MS) to validate the molecular ion peak and isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding studies : Perform SPR (surface plasmon resonance) to measure affinity for receptors like dopamine or serotonin transporters .

Advanced Research Questions

Q. How can contradictory data between synthesis yields and biological activity be resolved?

  • Methodological Answer :

  • Batch analysis : Compare multiple synthesis batches via HPLC to identify impurities or stereoisomers affecting bioactivity .
  • Metabolite profiling : Use LC-MS to detect degradation products or reactive intermediates in biological matrices .
  • Dose-response curves : Re-evaluate activity across a wider concentration range to rule out false negatives from solubility issues .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog synthesis : Modify the piperazine, fluorophenyl, or hydroxypropyl moieties and test derivatives in parallel .
  • Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., GPCRs) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity using molecular dynamics simulations .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :

  • Kinetic assays : Measure enzyme inhibition constants (KiK_i) and catalytic rates under varying substrate concentrations .
  • Mutagenesis studies : Engineer receptor mutants (e.g., single-point mutations in ligand-binding domains) to identify critical interactions .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Rodent models : Administer the compound intravenously/orally and collect plasma samples at timed intervals for LC-MS/MS analysis .
  • Tissue distribution : Quantify compound levels in organs (liver, brain) to assess bioavailability and blood-brain barrier penetration .
  • Metabolite identification : Use high-resolution MS/MS to characterize phase I/II metabolites in urine and feces .

Q. How can researchers address data reproducibility challenges in multi-lab studies?

  • Methodological Answer :

  • Standardized protocols : Publish detailed synthetic procedures, including solvent grades, catalyst lots, and purification thresholds .
  • Inter-lab validation : Share characterized samples (e.g., NMR-verified batches) for cross-validation of biological assays .
  • Open-data platforms : Deposit raw spectral data and assay results in repositories like Zenodo for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.